Homoeriodictyol

概要

説明

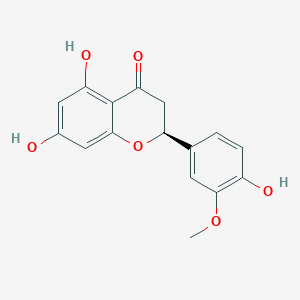

ホモエリオディクチオールは、フラバノンと呼ばれるフラボノイドの一種で、苦味をマスキングする性質で知られています。アメリカ原産の植物であるエルバサンタ(Eriodictyon californicum)から抽出されます。 この化合物は、化学的に3’-メトキシ-4’,5,7-トリヒドロキシフラバノンとして同定されています 。 ホモエリオディクチオールは、エルバサンタに含まれる4つのフラバノンのうち、味を修飾する性質を持つものの一つであり、食品および製薬業界で重要な化合物となっています .

準備方法

合成経路と反応条件: ホモエリオディクチオールは、L-チロシンを前駆体として合成することができます。このプロセスには、水酸化反応やメチル化反応などのいくつかのステップが含まれます。 合成経路には、通常、フラバノンの正しい構造形成を確保するために、特定の酵素と反応条件が必要です .

工業生産方法: 工業的な設定では、ホモエリオディクチオールは、エルバサンタからの抽出によって製造されることが多いです。抽出プロセスには、溶媒抽出とそれに続く化合物を分離するための精製ステップが含まれます。 バイオテクノロジーの進歩により、ストレプトマイセス・アルビドフラバスなどの遺伝子操作された微生物株を用いて、ホモエリオディクチオールの生合成が可能になりました .

化学反応の分析

反応の種類: ホモエリオディクチオールは、次のような様々な化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、キノン類の生成をもたらします。

還元: この反応は、水素の付加または酸素の除去を伴い、ジヒドロフラボノイド類の生成をもたらします。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素ガスなどがあります。

主な生成物: これらの反応から生成される主な生成物には、ホモエリオディクチオールの様々なヒドロキシル化およびメトキシ化誘導体があり、それらは異なる生物活性および特性を持つ可能性があります .

4. 科学研究への応用

ホモエリオディクチオールは、科学研究で幅広く応用されています。

化学: フラボノイドとその誘導体の化学的挙動を研究するためのモデル化合物として用いられます。

生物学: 神経保護、抗酸化、抗炎症作用を示すことが示されており、神経変性疾患に関する研究において注目されています.

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of homoeriodictyol, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that this compound can improve memory impairment in mouse models by reducing neuronal damage and decreasing levels of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation .

Case Study: Memory Impairment in Mice

- Objective : To evaluate the effects of this compound on Aβ-induced memory impairment.

- Findings : this compound reduced oxidative stress and apoptosis levels, leading to improved learning and memory capacity in treated mice .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is beneficial for combating oxidative stress-related conditions. Flavonoids, including this compound, are known for their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Metabolic Regulation

Research has demonstrated that this compound influences glucose metabolism through the sodium-glucose cotransporter 1 (SGLT-1) pathway. This action may have implications for managing conditions such as diabetes and metabolic syndrome by enhancing glucose uptake in intestinal cells .

Case Study: Glucose Metabolism

- Objective : To assess the impact of this compound on glucose uptake in Caco-2 cells.

- Findings : this compound decreased glucose uptake and serotonin release, suggesting potential applications in treating anorexia and malnutrition .

Appetite Stimulation

This compound has been identified as a promising agent for increasing appetite. Studies indicate that it may help stimulate feeding behavior, making it potentially useful for individuals with appetite loss .

Case Study: Appetite-Inducing Effects

- Objective : To determine the appetite-stimulating effects of this compound.

- Findings : In controlled trials, this compound was shown to enhance appetite in participants, suggesting its application in dietary supplements aimed at improving food intake .

Food Industry Applications

In the food industry, this compound is explored for its ability to mask bitterness in food products. This property can enhance the palatability of various formulations, particularly those containing bitter compounds .

Case Study: Bitter Masking

- Objective : To evaluate the effectiveness of this compound as a taste modifier.

- Findings : this compound sodium salt was effective in masking bitterness, indicating its potential use as a flavor enhancer in food products .

Biosynthesis and Production

The biosynthesis of this compound through microbial fermentation is an area of active research. Advances in synthetic biology aim to enhance the production efficiency of this flavonoid by engineering microbial strains capable of converting precursors into this compound at higher yields .

Table 1: Summary of Applications and Findings

作用機序

ホモエリオディクチオールは、いくつかの分子メカニズムを通じてその効果を発揮します。

神経保護: NLRP3インフラマソームの活性化を阻害し、脳内の神経炎症と酸化ストレスを軽減します.

6. 類似の化合物との比較

ホモエリオディクチオールは、エリオディクチオールやステルビンなどの他のフラバノンと類似しています。 強力な苦味マスキング作用と、3’位にメトキシ基を含む特異的な分子構造で特徴付けられています 。この構造的な違いは、その独自の生物活性と応用に貢献しています。

類似の化合物:

エリオディクチオール: 抗酸化作用と抗炎症作用を持つ別のフラバノンです。

ステルビン: 神経保護作用と抗炎症作用を持つフラバノンです。

ヘスペレチン: 抗酸化作用と抗炎症作用で知られるフラバノン.

類似化合物との比較

Eriodictyol: Another flavanone with antioxidant and anti-inflammatory properties.

Sterubin: A flavanone with neuroprotective and anti-inflammatory effects.

Hesperetin: A flavanone known for its antioxidant and anti-inflammatory activities.

生物活性

Homoeriodictyol is a naturally occurring O-methylated flavonoid, primarily derived from plants like Viscum articulatum. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Biosynthesis

This compound is characterized by its unique chemical structure, which includes a methoxy group at the 3'-position. Its biosynthesis can be engineered in microbial systems, allowing for enhanced production yields. Recent studies have demonstrated successful biosynthesis in Escherichia coli, achieving titers of up to 52 mg/L by feeding with p-coumaric acid .

Anticancer Effects

This compound has been shown to exhibit significant anticancer properties. Research indicates that it effectively reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The compound induces apoptosis and inhibits proliferation in these cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Inhibition of cell proliferation |

| HT-29 | 20 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Studies indicate that it can enhance glucose uptake in intestinal cells and may play a role in ameliorating conditions like Alzheimer's disease by modulating neurotransmitter release and improving metabolic functions .

Table 2: Neuroprotective Effects of this compound

| Study | Model Used | Observed Effect |

|---|---|---|

| Krammer et al. (2017) | Caco-2 cells | Increased SGLT-1-mediated glucose uptake |

| Zhou et al. (2020) | Animal model | Reduced neuroinflammation |

Case Studies

- Antinociceptive Activity : A study conducted on mice demonstrated that this compound exhibits antinociceptive effects through both central and peripheral mechanisms. This suggests its potential as a therapeutic agent for pain management .

- Chronic Inflammation Model : In a chronic inflammation model, this compound administration led to a significant reduction in inflammatory markers, highlighting its therapeutic potential in managing chronic inflammatory diseases.

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196243 | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-71-9 | |

| Record name | Homoeriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Homoeriodictyol exert its analgesic effects?

A1: this compound demonstrates antinociceptive activity through both central and peripheral pathways. It interacts with opioid receptors, as evidenced by the reversal of its effects by naloxone, an opioid antagonist []. Additionally, it effectively reduces neurogenic nociception induced by glutamate and capsaicin, suggesting involvement of the glutamatergic and vanilloid systems [].

Q2: What is the role of this compound in glucose uptake?

A2: this compound promotes glucose uptake in differentiated Caco-2 cells, a model for the intestinal barrier, by targeting the sodium-coupled glucose transporter SGLT-1 []. This effect was confirmed by its sensitivity to phloridzin, an SGLT-1 inhibitor [].

Q3: How does this compound affect serotonin release?

A3: Interestingly, this compound decreases serotonin release in differentiated Caco-2 cells and human neural SH-SY5Y cells. This effect appears to be mediated by SGLT-1, as it is sensitive to phloridzin [].

Q4: Does this compound influence gastric acid secretion?

A4: Research suggests this compound can reduce the gastric acid secretion-stimulating effect of certain substances like N-Acetyl-4-aminophenol (Paracetamol) []. Additionally, it can inhibit caffeine-induced proton secretion in HGT-1 cells, a model for gastric acid secretion, likely by interacting with bitter taste receptors [].

Q5: What is the impact of this compound on the NLRP3 Inflammasome?

A5: Studies indicate that this compound can inhibit the activation of the NLRP3 inflammasome in the brain []. This inhibition leads to reduced neuronal damage, decreased amyloid beta levels, and improved learning and memory capacity in a mouse model of Alzheimer's disease [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H14O6, and its molecular weight is 302.28 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: Various studies have utilized spectroscopic techniques to characterize this compound. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors like PDA (Photodiode Array) and MS [, , , , , ]. These techniques provide information about the structure, purity, and identity of this compound.

Q8: How do structural modifications of this compound affect its bitter-masking ability?

A8: Studies on structural analogues of this compound reveal that the presence of a vanillyl moiety is crucial for its bitter-masking activity []. Modifications introducing water-soluble groups or side chains, particularly at the 7-position, have been shown to enhance both water solubility and the inhibitory effect on platelet aggregation [, ].

Q9: How does the structure of this compound and its analogues affect their interaction with bitter taste receptors?

A9: Research suggests that the presence of specific structural features in this compound and its analogues is essential for their interaction with bitter taste receptors. These features include the presence of a vanillyl moiety and the position of hydroxyl groups [, ].

Q10: What is known about the absorption and metabolism of this compound in rats?

A10: Following oral administration of Eriocitrin, a this compound precursor, this compound and its conjugates, particularly this compound 7-O-glucuronide, were detected in both the portal and systemic circulation of rats []. This indicates that this compound is absorbed and undergoes metabolism, including glucuronidation.

Q11: What is the bioavailability of this compound?

A11: The bioavailability of this compound, when administered as Eriocitrin, has been reported to be less than 1% in rats []. This low bioavailability might be attributed to its extensive metabolism.

Q12: How is this compound distributed in the body?

A12: Following oral administration of Eriocitrin, this compound metabolites were found to be widely distributed in various rat tissues, with the highest concentrations observed in the liver and small intestine [].

Q13: What in vitro models have been used to study the effects of this compound?

A13: Several in vitro models have been employed to investigate the biological activities of this compound. These include:

- Differentiated Caco-2 cells: Used to study glucose uptake and serotonin release [].

- Human neural SH-SY5Y cells: Employed to investigate the effects on serotonin release [].

- HGT-1 cells: A model for studying gastric acid secretion, used to assess the impact of this compound on proton secretion [].

- LPS-induced N9 microglia: Used to investigate the inhibitory effects of this compound on NLRP3 inflammasome activation [].

- Oleic acid-induced hyperlipidemic HepG2 cells: Utilized to assess the effects of this compound on lipid accumulation [].

Q14: What in vivo models have been used to study this compound?

A14: Various in vivo models have been used to investigate the effects of this compound and related compounds, including:

- Mouse models of nociception: Used to assess the analgesic properties of this compound, employing tests like the acetic acid-induced writhing test, the hot plate test, and the formalin-induced paw-licking assay [].

- Rat models: Used to study the pharmacokinetics and biodistribution of this compound following oral administration of Eriocitrin [].

- Aβ25–35-induced mouse model of Alzheimer's disease: Employed to investigate the neuroprotective effects of this compound, assessing its impact on neuronal damage, amyloid beta levels, oxidative stress, apoptosis, and memory impairment [].

Q15: What analytical techniques are commonly employed for the quantification of this compound?

A15: High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is a commonly used technique for quantifying this compound in plant extracts and herbal formulations []. The method offers good sensitivity and resolution, allowing for the simultaneous analysis of multiple flavonoids [].

Q16: What are the advantages of using LC-MS for the analysis of this compound and its metabolites?

A16: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing this compound and its metabolites in complex biological matrices [, , ]. The technique allows for the identification and quantification of multiple compounds simultaneously, providing valuable insights into the metabolic fate of this compound.

Q17: How is this compound extracted from plant material?

A17: Extraction of this compound from plant material commonly involves the use of solvents like methanol [, ]. The extraction efficiency can be influenced by factors such as solvent polarity, temperature, and extraction time.

Q18: What are the potential applications of this compound in the food industry?

A18: this compound's bitter-masking properties make it a promising candidate for various applications in the food industry:

- Masking bitterness: It can effectively reduce the bitterness of certain compounds like caffeine, potentially improving the palatability of food and beverages [, ].

- Flavor enhancement: Some structural analogs of this compound exhibit sweet-enhancing effects, suggesting potential applications in developing low-calorie sweeteners and enhancing the sweetness perception of existing sweeteners [].

Q19: What are the potential therapeutic applications of this compound?

A19: Research suggests that this compound possesses various pharmacological activities that warrant further investigation for potential therapeutic applications:

- Analgesic: Its antinociceptive properties indicate potential for developing new pain management strategies [].

- Anti-diabetic: Its ability to enhance glucose uptake through SGLT-1 suggests potential for managing blood sugar levels in individuals with diabetes [].

- Neuroprotective: The observed neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further investigation for its potential in managing neurodegenerative disorders [].

- Anti-inflammatory: this compound's ability to inhibit the NLRP3 inflammasome suggests potential for treating inflammatory conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。